Hexachlorocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | delta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epsilon-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-α-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.675, 1.9 g/cm³ | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lindane [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hexachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hexachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-Hexachlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HCH [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | zeta-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | eta-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | theta-HCH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lindane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .delta.-Lindane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | delta-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epsilon-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-α-Hexachlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BHC or HCH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Treatment Methods
Advanced Oxidation Processes (AOPs): AOPs are effective for treating HCH-contaminated water. These processes generate highly reactive hydroxyl radicals that can degrade HCH isomers. nih.govresearchgate.net A study demonstrated that a UV/H₂O₂ treatment could achieve 99% degradation of all HCH isomers within 75 minutes. nih.gov Other AOPs include Fenton's reagent (using iron salts and hydrogen peroxide) and electrochemical oxidation. nih.govnih.gov These methods are particularly useful for liquid waste streams but can be less effective for highly contaminated soils or solid waste due to the difficulty of bringing the oxidizing agents into contact with the contaminant. researchgate.netmostwiedzy.pl
Base-Catalyzed Dechlorination (BCD): The BCD process was specifically developed to treat chlorinated hazardous wastes like HCH. It involves heating the contaminated material with a hydrogen-donating reagent and an alkaline catalyst, which strips the chlorine atoms from the HCH molecules, converting them into less toxic compounds. This process was successfully used to treat 3,500 tons of HCH waste isomers as part of a large-scale remediation project.
Bioremediation
utilizes microorganisms to break down contaminants into less harmful substances. nih.gov This approach is considered a more environmentally friendly and cost-effective solution for large areas with low to moderate contamination. mibirem.eu
Bioaugmentation: This involves introducing specific HCH-degrading bacteria to the contaminated site. The bacterium Sphingobium indicum B90A has been identified as capable of degrading all major HCH isomers, including the highly recalcitrant β-HCH. teriin.org
Biostimulation: This technique involves adding nutrients and other amendments to the soil to stimulate the activity of the native HCH-degrading microbial populations. teriin.orgresearchgate.net
Field trials have demonstrated promising results. At a dumpsite in Lucknow, India, 1,200 tonnes of HCH-contaminated soil were treated using bioremediation, showing significant degradation of HCH isomers in both biostimulation and bioaugmentation plots. teriin.org
Comparative Overview of Disposal Technologies
The selection of a disposal or treatment technology depends on the type of waste, concentration of contaminants, site conditions, and cost.
| Technology | Principle | Advantages | Disadvantages & Challenges |
| Secure Landfilling | Containment of waste in engineered facilities to prevent environmental release. | Relatively low cost for large volumes; established methodology. | Does not destroy the contaminant; requires long-term monitoring; potential for future leaks. a-otc.comumsha.ac.ir |
| High-Temperature Incineration | Thermal destruction of HCH at temperatures >1,100°C. | High destruction efficiency (>99.88%); can treat various waste types (solid, liquid, sludge). epa.gov | Very high energy consumption and cost; risk of forming highly toxic PCDDs/PCDFs if not properly controlled. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to chemically degrade HCH. | Rapid and effective for contaminated water; can achieve complete mineralization. nih.govresearchgate.net | High cost of reagents; less effective for solid waste and highly concentrated liquids; potential for forming other by-products. mostwiedzy.pl |
| Use of microorganisms to metabolize HCH into less toxic compounds. | Cost-effective and sustainable for large sites; in-situ application minimizes site disturbance. mibirem.eunih.gov | Slow process; effectiveness is highly dependent on environmental conditions (pH, temperature, nutrients). nih.gov |
Environmental Fate and Transformation Pathways of Hexachlorocyclohexane Isomers
Biotransformation and Biodegradation of Hexachlorocyclohexane (B11772) Isomers
Microbial degradation is a key process in the natural attenuation of HCH isomers in soil and water. cdc.govnih.gov Both aerobic and anaerobic microorganisms have been shown to transform HCH into less harmful substances.
Aerobic Biotransformation Pathways
Under aerobic conditions, several bacterial strains can utilize HCH isomers as a source of carbon and energy. nih.govuri.edu The primary aerobic degradation pathway for HCH isomers is known as the "Lin pathway". asm.orgnih.gov This pathway involves a series of enzymatic reactions that lead to the mineralization of HCH.
The initial steps in the aerobic degradation of γ-HCH involve dehydrochlorination and hydrolytic dechlorination. frontiersin.org The γ-HCH is first converted to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN), which is then transformed into 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). frontiersin.org Further enzymatic reactions convert 2,5-DDOL to intermediates that can enter central metabolic pathways. frontiersin.org
The degradation pathways for other isomers like α-HCH, β-HCH, and δ-HCH share similarities with the γ-HCH pathway but also exhibit key differences, particularly in the initial enzymatic steps. nih.gov For instance, the degradation of β-HCH and δ-HCH can involve two successive hydrolytic dechlorination reactions. nih.gov
A diverse range of microorganisms capable of aerobically degrading HCH isomers have been identified. Among the most well-studied are bacteria belonging to the genus Sphingobium (formerly Sphingomonas). nih.govmdpi.comasm.org Strains such as Sphingobium japonicum UT26 and Sphingobium indicum B90A have been shown to efficiently degrade various HCH isomers. nih.govresearchgate.net These bacteria harbor the lin genes that encode the enzymes responsible for HCH degradation. nih.govasm.org The genetic organization of these lin genes can vary among different Sphingobium strains, suggesting horizontal gene transfer plays a role in the evolution of HCH degradation capabilities. asm.org
Actinobacteria, particularly those from the genus Streptomyces, also demonstrate significant potential for HCH bioremediation. mdpi.comconicet.gov.artaylorfrancis.com Streptomyces sp. M7, for example, has been shown to effectively metabolize α- and β-HCH isomers, degrading a significant percentage of these compounds within a week. nih.gov Consortia of Actinobacteria have been found to be effective in degrading lindane in both liquid and slurry systems. frontiersin.org
Other bacterial genera implicated in the aerobic degradation of HCH include Flavobacterium, Pseudomonas, Vibrio, and Burkholderia. researchgate.net
The initial and critical steps in the aerobic degradation of HCH are catalyzed by two key enzymes: HCH dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB). asm.orgasm.org
LinA is a dehydrochlorinase that catalyzes the elimination of a hydrogen chloride (HCl) molecule from HCH isomers, leading to the formation of a double bond. frontiersin.org This enzyme is responsible for the first two dehydrochlorination steps in the degradation of lindane. frontiersin.org Different variants of the LinA enzyme exist, and their sequence differences influence their ability to degrade various HCH isomers. asm.org For example, dehydrochlorination of (+)-α-, γ-, and δ-HCH catalyzed by the LinA2 enzyme exhibits significant carbon and hydrogen isotope fractionation. acs.orgnih.govacs.org
LinB is a hydrolytic dechlorinase that removes chlorine atoms from the intermediate products of LinA action through a hydrolytic mechanism. frontiersin.org Specifically, LinB catalyzes the hydrolytic dechlorination of 1,4-TCDN to 2,5-DDOL in the lindane degradation pathway. frontiersin.org LinB has also been implicated in the degradation of β- and δ-HCH. nih.govfrontiersin.org Similar to LinA, different LinB variants exhibit varying substrate specificities and kinetic properties. asm.org The hydrolytic dechlorination of δ-HCH by LinB shows a large carbon isotope fractionation but a smaller hydrogen isotope fractionation, which is characteristic of nucleophilic substitution reactions. nih.govacs.org Both LinA and LinB have been found to be located in the periplasmic space of the bacterial cell. nih.gov
| Enzyme | Function | Reaction Catalyzed (Example with γ-HCH) | Location in Cell |
| LinA | Dehydrochlorinase | γ-HCH → 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) | Periplasmic Space |
| LinB | Hydrolytic dechlorinase | 1,4-TCDN → 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) | Periplasmic Space |
Isomer-Specific Degradation Rates under Aerobic Conditions
The aerobic biodegradation of this compound (HCH) isomers is significantly influenced by the stereochemistry of the chlorine atoms on the cyclohexane (B81311) ring. This structural difference between the isomers leads to notable variations in their susceptibility to microbial degradation. The degradation rates generally follow the order: γ-HCH > α-HCH > δ-HCH > β-HCH. nih.gov
The γ-HCH isomer, commonly known as lindane, is the most readily degraded isomer under aerobic conditions. nih.gov In contrast, the β-HCH isomer is the most persistent, a characteristic attributed to its stable equatorial positioning of all its chlorine atoms, which makes it resistant to microbial attack. oup.comhchforum.com Studies have shown that the half-life of HCH isomers in the environment can range from 8 to 10 years. nih.gov In un-amended soil, the half-life of γ-HCH has been reported to be between 439 and 570 days, while for the more stable isomers (α, β, and δ), it can range from 686 to 828 days. omicsonline.org However, under optimized conditions with a defined microbial consortium, the degradation can be much faster. For instance, in one study, the degradation rates for α, β, γ, and δ isomers at a concentration of 25 ppm were 0.0122, 0.0144, 0.0126, and 0.0122 mg/L/h, respectively. bioline.org.br Another study reported even faster rates of approximately 2.08 µg h-1 for α, γ, and δ isomers, and 0.93 µg h-1 for the β isomer. researchgate.net
The initial and key enzymes in the aerobic degradation pathway are dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB). nih.gov These enzymes exhibit different levels of activity towards the various HCH isomers, which contributes to the observed differences in degradation rates.
Table 1: Aerobic Degradation of HCH Isomers by a Defined Microbial Consortium
| Isomer | Degradation Rate (mg/L/h at 10 ppm) | Degradation Rate (mg/L/h at 25 ppm) | Time for Complete Degradation (at 10 ppm) | Time for Complete Degradation (at 25 ppm) |
|---|---|---|---|---|
| α-HCH | 0.0186 | 0.0122 | 120 h | 168 h |
| β-HCH | 0.0136 | 0.0144 | 120 h | 168 h |
| γ-HCH | 0.0179 | 0.0126 | 72 h | 96 h |
| δ-HCH | 0.0176 | 0.0122 | 120 h | >168 h (10% remaining) |
Data sourced from a study on the degradation of technical grade HCH in a soil slurry by a defined bacterial consortium. bioline.org.br
Anaerobic Biotransformation Pathways
Under anaerobic conditions, HCH isomers undergo biotransformation primarily through reductive dechlorination, a process that is often more effective for these highly chlorinated compounds than aerobic degradation.
Microbial Consortia and Dechlorinating Bacteria (e.g., Dehalococcoides species, Dehalobacter sp., Clostridium sp.)
A variety of anaerobic bacteria, often working in consortia, are capable of dechlorinating HCH isomers. Specific genera have been identified as key players in this process:
Dehalococcoides species: These are well-known organohalide-respiring bacteria. Strains of Dehalococcoides mccartyi have been shown to preferentially degrade γ-HCH over α- and δ-HCH, with insignificant biotransformation of β-HCH. researchgate.netresearchgate.net They can use γ-HCH as a terminal electron acceptor for growth. researchgate.net The transformation of HCH isomers by Dehalococcoides leads to the formation of monochlorobenzene and benzene (B151609). researchgate.net
Dehalobacter sp.: This genus is also known for its dehalorespiration capabilities. A coculture containing a Dehalobacter species has been shown to reductively dechlorinate β-HCH to benzene and chlorobenzene (B131634), using H₂ as an electron donor. oup.comnih.gov This indicates that the dechlorination is a respiratory process. oup.comnih.gov Distinct Dehalobacter populations have been identified as responsible for the dechlorination of lindane and its intermediate, monochlorobenzene. acs.org
Clostridium sp.: Several species within this genus, including Clostridium sphenoides, Clostridium rectum, Clostridium butyricum, and Clostridium pasteurianum, have been shown to actively degrade γ-HCH under anaerobic conditions. publish.csiro.auresearchgate.netnih.gov Washed cell suspensions of C. sphenoides adapted to γ-HCH were found to metabolize α- and γ-HCH, but not the β- and δ-isomers. publish.csiro.auuq.edu.au Cell-free preparations of C. sphenoides degraded lindane to γ-tetrachlorocyclohexene (γ-TCCH). nih.gov
Other bacteria such as Citrobacter freundii, Desulfovibrio species, and Pelobacter have also been implicated in the anaerobic degradation of HCH isomers. nih.govnih.gov
Reductive Dechlorination and Dichloroelimination Processes
The primary mechanism of anaerobic HCH biotransformation is reductive dechlorination , where a chlorine atom is removed and replaced by a hydrogen atom. This is often coupled with dichloroelimination , a process where two adjacent chlorine atoms are removed, resulting in the formation of a double bond. nih.gov
The anaerobic degradation of HCH isomers typically proceeds via the formation of tetrachlorocyclohexene (TCCH) isomers. researchgate.net For instance, the degradation of γ-HCH often involves the formation of γ-TCCH. nih.gov The biotransformation of β-HCH has been shown to proceed through two sequential dichloroelimination reactions to form dichlorocyclohexadiene. oup.com
Formation of Less Chlorinated Intermediates (e.g., Monochlorobenzene, Benzene)
Through a series of reductive dechlorination and dichloroelimination steps, HCH isomers are converted into less chlorinated and ultimately non-chlorinated compounds. Monochlorobenzene and benzene are frequently reported as the final products of anaerobic HCH degradation. nih.govnih.govacs.org The ratio of benzene to monochlorobenzene produced can depend on the specific HCH isomer being degraded. nih.gov For example, the anaerobic degradation of β-HCH by a Dehalobacter coculture yields both benzene and chlorobenzene. oup.comnih.gov Similarly, anaerobic microbial consortia enriched from contaminated sediments have been shown to transform α-, β-, γ-, and δ-HCH to benzene and monochlorobenzene. nih.govconsensus.app While benzene is still a hazardous substance, it is less toxic and more readily degraded under aerobic conditions than the parent HCH compounds. hchforum.com
Factors Influencing Biotransformation Rates
Microbial Community Structure and Activity
The structure and activity of the microbial community are critical factors governing the rate and extent of HCH biotransformation.
The presence and abundance of specific HCH-degrading microorganisms are fundamental. For instance, amplicon sequencing has revealed that populations of Desulfomicrobium can significantly increase during the anaerobic biotransformation of HCH, suggesting their important role in the degradation process. nih.gov Similarly, in anaerobic enrichment cultures, the absolute abundances of Pelobacter and Dehalobacter have been observed to increase significantly during the dechlorination of α- and δ-HCH. nih.gov
The activity of the microbial community is also influenced by the history of exposure to the contaminant. Microbial communities from historically contaminated sites may exhibit higher degradation rates due to adaptation and enrichment of HCH-degrading populations. researchgate.net Furthermore, the stereochemistry of the HCH isomers can influence the biotransformation rates, with some isomers being more readily degraded than others due to stereochemical hindrances or different energy requirements for enzymatic attack. researchgate.net
Substrate Bioavailability in Contaminated Matrices
The bioavailability of this compound (HCH) isomers in contaminated matrices, such as soil and sediment, is a critical factor that often limits their microbial degradation. Bioavailability refers to the fraction of a chemical that is accessible to microorganisms for uptake and transformation. Even when potent HCH-degrading microorganisms are present and environmental conditions are favorable, the low bioavailability of HCH can hinder the effectiveness of bioremediation efforts.
Several factors contribute to the limited bioavailability of HCH in the environment:
Sorption to Soil and Sediment Particles: HCH isomers, being hydrophobic compounds, have a strong tendency to adsorb to organic matter and clay particles in soil and sediment. nih.gov This sorption process reduces the concentration of HCH in the aqueous phase, which is the primary medium for microbial uptake. The degradation of HCH has been observed to be much faster in liquid or slurry systems compared to soil, highlighting the restrictive role of sorption. nih.gov
Sequestration and Aging: Over time, HCH can become sequestered within the micropores of soil aggregates and the complex matrix of soil organic matter. This process, often referred to as "aging" or "weathering," makes the contaminant progressively less available to microbial attack. acs.org In aged contaminated sites, a significant portion of the HCH may exist in a non-bioavailable form. acs.org
The bioavailability of HCH isomers can also be influenced by their specific physical and chemical properties. For example, the different isomers have varying solubilities and sorption coefficients, which can affect their distribution and accessibility in the soil matrix.
Strategies to enhance the bioavailability of HCH include:
Use of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds like HCH and facilitate their desorption from soil particles. However, the effectiveness of surfactants can vary, and some may be toxic to the degrading microorganisms.
Mechanical Mixing and Slurry Reactors: Creating soil slurries can break up soil aggregates and increase the contact between the contaminant, water, and microorganisms, thereby enhancing bioavailability. asm.org
Fungal-Bacterial Interactions: As mentioned previously, fungal mycelia can act as transport vectors, moving HCH isomers from inaccessible locations to areas where degrading bacteria are active, thus increasing their bioavailability. nih.govoup.comuonbi.ac.ke
Research has shown that the degradation rates of HCH are often dependent on its concentration in the soil. mdpi.com This suggests that at low concentrations, where bioavailability is a significant limiting factor, the degradation may be very slow or even cease altogether. Conversely, at very high concentrations, HCH can be toxic to the microbial populations responsible for its degradation. mdpi.com
The following table presents research findings on the impact of bioavailability on HCH degradation.
| Factor Affecting Bioavailability | Observation | Implication for Degradation | References |
| Sorption to soil | Degradation is much faster in liquid or slurry conditions compared to soil. | Strong adsorption to soil particles limits microbial access to HCH. | nih.gov |
| Aging/Weathering | In aged polluted sites, a portion of contaminants appear to be inaccessible for biodegradation. | Over time, HCH becomes sequestered and less available for degradation. | acs.org |
| Fungal-bacterial interactions | Mycelial networks can transport HCH, increasing its availability to bacteria. | Fungal activity can enhance the bioavailability and subsequent degradation of HCH. | nih.govoup.comuonbi.ac.ke |
| Contaminant concentration | HCH degradation rates in soil can be concentration-dependent. | Bioavailability can be a limiting factor at low concentrations, while high concentrations can be toxic. | mdpi.com |
Ecotoxicological and Biochemical Impact of Hexachlorocyclohexane Isomers
Effects on Aquatic Organisms
The aquatic environment is a significant reservoir for HCH isomers, posing a threat to its inhabitants. The gamma isomer, commonly known as lindane, is generally considered the most toxic to aquatic life. epa.gov
Aquatic invertebrates also exhibit susceptibility to HCH. Studies have reported bioconcentration of lindane in various invertebrates, including algae, aquatic plants, snails, and mussels. europa.eu For instance, the 48-hour LC50 (the concentration lethal to 50% of the test population) for the cladoceran Daphnia magna has been reported to be between 460 and 1,200 µg/L for lindane. epa.gov The chronic toxicity of lindane is also a concern, with a 90-day no-observed-effect concentration (NOEC) for the emergence of the freshwater caddisfly larvae (Limnephilus lunatus) being less than 1 ng/L. europa.eu
Toxicity of Lindane (γ-HCH) to a Selection of Freshwater Invertebrates
| Organism | Test Duration | Endpoint | Toxicity Value (µg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna (Cladoceran) | 48 hours | LC50 | 460 - 1,200 | epa.gov |
| Simocephalus serrulatus (Cladoceran) | 48 hours | LC50 | 520 | epa.gov |
| Gammarus lacustris (Scud) | 96 hours | LC50 | 48 | epa.gov |
| Chironomus tentans (Midge) | 48 hours | LC50 | 207 | epa.gov |
Fish are particularly vulnerable to HCH contamination, with bioaccumulation being a significant concern. dss.go.theuropa.eu The bioconcentration factors (BCFs) for HCH isomers in fish can be high, indicating that these compounds can accumulate in their tissues to levels much higher than in the surrounding water. cdc.gov For example, a bioconcentration study with bluegill sunfish exposed to lindane for 28 days revealed BCFs of over 1000. europa.eu
Acute toxicity of HCH to fish varies among species and can be influenced by factors such as water temperature and the lipid content of the fish. researchgate.net For instance, the 96-hour LC50 for lindane in rainbow trout has been reported as 22 µg/L. europa.eu
Sublethal effects of HCH on fish are also of great concern. Lindane has been shown to cause reproductive and endocrine-disrupting effects in fish. europa.eu In female zebrafish (Danio rerio), exposure to lindane resulted in a decrease in egg production, a microscopic decrease in ovulation, and a biochemical decrease in estradiol (B170435) (E2) levels. trjfas.org These findings suggest that lindane can lead to hormonal disorders and significantly affect ovulation and fertilization in female zebrafish. trjfas.org The β-isomer of HCH has also been noted for its estrogenic effects in fish. dss.go.th
Bioconcentration Factors (BCFs) of HCH Isomers in Various Aquatic Organisms
| Isomer | Organism | BCF | Reference |
|---|---|---|---|
| α-HCH | Zebra fish | 1,100 | cdc.gov |
| β-HCH | Zebra fish | 1,460 | cdc.gov |
| γ-HCH | Zebra fish | 850 | cdc.gov |
| δ-HCH | Zebra fish | 1,770 | cdc.gov |
| γ-HCH | Bluegill sunfish | >1000 | europa.eu |
Effects on Terrestrial Organisms
The impact of HCH extends to terrestrial ecosystems, affecting a variety of organisms. HCHs have been detected in various plants, including tree bark, pine needles, lichens, and mosses. dss.go.th While γ-HCH shows limited uptake from soils and does not appear to biomagnify to a great extent in plants and terrestrial organisms, its persistence is still a concern. nih.gov
In wildlife, organochlorine contamination surveys have detected HCH isomers in various species. dss.go.th For example, in a study in southern India, HCH was found in the tissues of different animals. dss.go.th Bird eggs have also been used to monitor HCH contamination, with β-HCH concentrations being significantly higher than γ-HCH in some seabird eggs. dss.go.th
Mammalian and Human Health Effects Research
The toxicological effects of HCH isomers on mammals, including humans, have been a subject of extensive research. The primary target organ for HCH toxicity is the central nervous system. inchem.org
The different isomers of HCH exhibit varied effects on the central nervous system. The α and γ isomers are known to be central nervous system stimulants, while the β and δ isomers act as depressants. inchem.org In cases of acute poisoning, symptoms can include irritability, restlessness, muscle spasms, ataxia, and tonic-clonic convulsions, which can progress to central nervous system depression and respiratory failure. inchem.org
The neurotoxic mechanism of γ-HCH (lindane) is primarily attributed to its interaction with the GABA-A receptor-chloride channel complex. agriscigroup.us Lindane acts as a noncompetitive antagonist, blocking the inhibitory action of the neurotransmitter GABA (gamma-aminobutyric acid), which leads to hyperexcitability of the nervous system. agriscigroup.usnih.gov Other proposed mechanisms for the neurological effects of HCH include enhanced synaptic activity and inhibition of Na+-K+-ATPase. inchem.org
Animal studies have shown that exposure to γ-HCH can lead to convulsions, while β-HCH can induce a comatose state. iiab.me Developmental neurotoxicity has also been observed in animals exposed to γ-HCH, with effects including seizures, impacts on motor activity, learning, and memory, and changes in neurotransmitter levels. cdc.gov
Several HCH isomers have been identified as endocrine-disrupting chemicals, meaning they can interfere with the body's hormonal systems. nih.gov The β-isomer, in particular, has garnered attention for its estrogenic effects in mammalian cells, laboratory animals, and fish. dss.go.th It is highly persistent in mammalian tissues. dss.go.th
Research suggests that β-HCH can act as an endocrine-disrupting chemical by interfering with hormone cascades. nih.gov It has been shown to have weak estrogenic activity. nih.govresearchgate.net Studies on the LNCaP prostate cancer cell line, which is sensitive to androgens, have provided evidence for the endocrine-disrupting potential of β-HCH. nih.gov
Furthermore, HCH isomers can interfere with steroidogenesis. nih.govresearchgate.net In rats, reproductive effects of β-HCH include testicular atrophy. dss.go.th Dermal application of technical HCH to rats resulted in decreased serum testosterone (B1683101) levels. researchgate.net In female rats, treatment with γ-HCH led to significantly reduced ovulation rates. researchgate.net Workers exposed to γ-HCH in pesticide manufacturing have shown changes in the levels of sex hormones. epa.gov
The mechanisms through which HCH isomers exert their endocrine-disrupting effects are complex and can involve mimicking the action of natural hormones (agonistic effect) or blocking their action (antagonistic effect). trjfas.org
Immunosuppressive Effects
The isomers of hexachlorocyclohexane (B11772) (HCH) exhibit notable immunomodulatory and, in many instances, immunosuppressive effects. These effects are not uniform across all isomers and can vary based on the specific component of the immune system being examined.
Research has demonstrated that β-HCH, a persistent environmental contaminant, can induce significant changes in immune function. In a study on female mice, dietary exposure to β-HCH resulted in a dose-dependent suppression of several immune responses. Specifically, the proliferation of splenocytes in response to mitogens such as lipopolysaccharide (LPS), phytohemagglutinin (PHA), and concanavalin (B7782731) A (Con A) was markedly decreased. nih.gov Furthermore, T-lymphocyte-mediated cytolysis of tumor targets was reduced, along with a significant decrease in natural killer (NK) cell activity. nih.govoup.com These findings indicate that β-HCH can impair both humoral and cell-mediated immunity without causing overt changes in the weight or histology of lymphoid organs. nih.gov
Similarly, γ-HCH, commonly known as lindane, has been shown to suppress both primary and secondary antibody responses to sheep red blood cells in mice, with the secondary response being more significantly affected. nih.gov The immunosuppressive effects of lindane appear to be dose and time-dependent. nih.gov Some studies have reported a biphasic response to γ-HCH, with initial stimulation of the immune system followed by suppression. nih.gov Chronic exposure to even low doses of lindane has been associated with systemic immune suppression. researchgate.net
The immunotoxicity of HCH isomers is a presumed health effect in humans, primarily based on animal evidence. cdc.govcdc.gov While direct human data is limited, the consistent findings in animal models across different isomers suggest a potential risk to the human immune system following exposure. The mechanisms underlying these immunosuppressive effects are complex and may involve alterations in cytokine production, lymphocyte proliferation, and the function of cytotoxic cells. nih.govresearchgate.net
Liver Enzyme Induction and Hepatic Effects
The liver is a primary target organ for the toxic effects of this compound (HCH) isomers. Exposure to HCH can lead to a range of hepatic effects, including the induction of various drug-metabolizing enzymes. This enzymatic induction is a key biochemical response to HCH exposure and can have significant implications for the metabolism of both HCH itself and other xenobiotics.
The different isomers of HCH exhibit varying potencies in inducing hepatic enzymes. For instance, α-HCH has been shown to be a potent inducer of cytochrome P450 (CYP) enzymes. The induction of these enzymes can alter the metabolic pathways of HCH, potentially leading to the formation of reactive metabolites that can cause cellular damage.
Chronic exposure to lindane (γ-HCH) has been associated with effects on the liver in both humans and animals. epa.gov Animal studies have demonstrated that oral exposure to lindane can lead to liver toxicity. epa.gov Similarly, β-HCH is known to cause liver toxicity in animals. cdc.gov Histological studies of rats treated with β-HCH have revealed degenerative changes in renal tubules, indicating that the kidneys are also affected. dss.go.th
The induction of liver enzymes by HCH isomers is a critical component of their toxicity. It can lead to increased oxidative stress, disruption of cellular homeostasis, and ultimately contribute to the development of liver damage. The specific profile of induced enzymes can vary depending on the HCH isomer, the dose, and the duration of exposure.
Mutagenic and Teratogenic Properties
The mutagenic and teratogenic potential of this compound (HCH) isomers has been a subject of scientific investigation, with varying results depending on the specific isomer and the experimental system used.
Regarding mutagenicity, there is evidence to suggest that HCH isomers can induce genetic damage. For example, β-HCH has been shown to induce DNA damage through the phosphorylation of H2AX, a marker of DNA double-strand breaks. nih.gov This suggests a potential mechanism by which this isomer could contribute to genomic instability. Some studies have indicated that HCHs can alter genomic integrity, which has contributed to their classification as possible human carcinogens. researchgate.net
In terms of teratogenicity, which refers to the capacity to cause developmental malformations, animal studies have provided some evidence of adverse developmental effects. Oral exposure to γ-HCH during gestation in various animal species has been shown to have adverse effects on a range of developmental endpoints. cdc.gov These include impacts on the development of the male and female reproductive tracts, the central nervous system, heart, thymus, and spleen. cdc.gov However, some sources state that developmental effects have not been noted in animal studies with lindane. epa.gov
Data on the developmental toxicity of β-HCH is more limited but has shown increased perinatal mortality and increased liver weight in pups exposed during gestation and lactation. cdc.gov Technical-grade HCH has been associated with increased fetal resorptions in mice and altered neurotransmitter levels in the brains of rat offspring when administered during gestation. cdc.gov
It is important to note that the evidence for mutagenicity and teratogenicity can be complex and sometimes conflicting. The differing physicochemical properties and metabolic pathways of the HCH isomers likely contribute to their varying potentials to induce genetic and developmental toxicity.
Carcinogenicity Assessments and Mechanisms (e.g., Non-genetic Mechanisms of Tumorigenicity, AhR Signaling)
The carcinogenicity of this compound (HCH) isomers has been evaluated by various regulatory and scientific bodies, with classifications often varying by isomer. The mechanisms underlying the carcinogenic potential of HCH are thought to involve both genetic and non-genetic pathways.
The U.S. Environmental Protection Agency (EPA) has classified lindane (γ-HCH) as a possible human carcinogen (Group B2/C), based on evidence from oral animal studies showing it to be a liver carcinogen. epa.gov The U.S. Department of Health and Human Services also determined in 2005 that lindane could cause cancer in humans. beyondpesticides.org In contrast, α-HCH has been associated with the highest incidence of hepatic nodules and hepatocellular carcinomas in male mice following oral exposure when compared to other isomers. dss.go.th
One of the key non-genetic mechanisms implicated in HCH-induced tumorigenicity is the activation of the Aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation. Studies have shown that β-HCH can act as an activator of AhR signaling. nih.gov Upon binding to β-HCH, the AhR can translocate to the nucleus and promote the transcription of target genes, some of which are involved in cellular proliferation and tumorigenesis. Evidence suggests that β-HCH can directly interact with AhR, leading to its activation and subsequent degradation through the ubiquitin-proteasome system. nih.gov
The activation of AhR by HCH isomers can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes, which can contribute to oxidative stress and cellular damage. This sustained cellular stress and proliferation can promote the development of tumors, particularly in the liver. The role of AhR signaling highlights a significant non-genotoxic mechanism through which HCH isomers can exert their carcinogenic effects.
Isomer-Specific Toxicological Profiles and Bioaccumulation Tendencies in Tissues
Due to their lipophilic nature, HCH isomers have a tendency to accumulate in fat-containing tissues. researchgate.net However, the degree of bioaccumulation and persistence varies significantly among the isomers. β-HCH is notably the most persistent isomer in biological systems. dss.go.th Its molecular structure makes it more resistant to metabolism and elimination, leading to higher concentrations in human fat, blood, and breast milk compared to other isomers. dss.go.th This high bioaccumulation potential of β-HCH contributes to its long-term toxicity.
In contrast, γ-HCH (lindane) is metabolized and eliminated from the body more rapidly than the β-isomer. dss.go.th Despite its faster clearance, γ-HCH is acutely more toxic, primarily affecting the central nervous system and causing symptoms such as convulsions. dss.go.th The α- and δ-isomers also have distinct toxicological properties. For instance, α-HCH has been identified as a potent inducer of liver enzymes and has been linked to a high incidence of liver tumors in animal studies. dss.go.th
The differential toxicological effects of the HCH isomers can be summarized as follows:
α-HCH: Primarily associated with liver toxicity and tumorigenicity.
β-HCH: Highly persistent and bioaccumulative, with evidence of immunotoxicity and potential endocrine-disrupting effects.
γ-HCH (Lindane): The most acutely neurotoxic isomer, also linked to liver and immune system effects.
The isomer-specific differences in toxicity and bioaccumulation are crucial for risk assessment. While environmental samples may show higher concentrations of α- and γ-HCH, the greater persistence of β-HCH often leads to its predominance in human tissues, posing a long-term health risk. dss.go.th
Interactive Data Table: Isomer-Specific Effects of this compound
| Isomer | Primary Target Organ(s) | Key Toxicological Effects | Bioaccumulation Potential |
| α-HCH | Liver | Enzyme induction, Tumorigenicity | Moderate |
| β-HCH | Adipose Tissue, Liver, Immune System | High persistence, Immunosuppression, Potential endocrine disruption | High |
| γ-HCH (Lindane) | Central Nervous System, Liver | Acute neurotoxicity, Liver toxicity, Immunosuppression | Low to Moderate |
| δ-HCH | Liver, Nervous System | Contributes to overall toxicity of technical HCH | Moderate |
Advanced Analytical Methodologies for Hexachlorocyclohexane Isomer Characterization
Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is a fundamental analytical technique for separating complex mixtures. For HCH isomers, gas chromatography is the most employed technique due to the volatility and thermal stability of these compounds.
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the analysis of electrophilic compounds, such as organochlorine pesticides like HCH. The ECD is particularly sensitive to halogenated compounds, making it an ideal detector for tracing levels of HCH isomers in environmental samples.
The principle of GC-ECD involves the sample being separated into its individual components within a capillary column. As each component elutes from the column, it enters the detector, which contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). These electrons generate a constant current between two electrodes. When electronegative compounds like HCH isomers pass through the detector, they capture some of the electrons, causing a decrease in the current. This drop in current is measured as a positive signal, which is proportional to the concentration of the analyte.
The selection of the capillary column is critical for the effective separation of HCH isomers. Columns with different stationary phases, such as DB-5 and DB-17HT, are often used for primary analysis and confirmation, respectively researchgate.net. Method validation studies have demonstrated excellent linearity, sensitivity, and reproducibility for the analysis of HCH isomers using GC-ECD thermofisher.com. For instance, a validated method for α-, β-, γ-, and δ-HCH in agar-agar culture media reported analytical recoveries ranging from 84% to 101% with relative standard deviations lower than 5% epa.gov.
Table 1: Typical GC-ECD Operating Conditions for HCH Isomer Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-1701 (30 m × 0.25 mm × 0.25 μm) | mdpi.com |
| Injector Temperature | 250 °C | thermofisher.com |
| Oven Program | Initial 100 °C (1 min), ramp 20 °C/min to 180°C, ramp 5 °C/min to 270°C, ramp 20 °C/min to 320°C (2 min hold) | thermofisher.com |
| Detector | Electron Capture Detector (ECD) | thermofisher.comepa.gov |
| Detector Temperature | 330 °C | thermofisher.com |
| Carrier Gas | Helium | usda.gov |
| Makeup Gas | Nitrogen or Argon/Methane (B114726) | researchgate.net |
Gas chromatography/combustion-isotope ratio mass spectrometry (GC/C-IRMS) is a powerful technique used to determine the stable isotope ratios of individual compounds in a mixture. For HCH, this technique primarily focuses on measuring the carbon isotope ratio (¹³C/¹²C), expressed in delta notation (δ¹³C). This information is invaluable for identifying the sources of HCH contamination and for assessing the extent of microbial degradation in the environment, as different manufacturing processes and degradation pathways result in distinct isotopic signatures.
In a GC/C-IRMS system, the eluent from the GC column passes through a combustion furnace where the organic compounds are quantitatively converted to carbon dioxide (CO₂) and water. The CO₂ gas is then introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the different isotopic masses (e.g., mass 44 for ¹²CO₂ and mass 45 for ¹³CO₂).
Studies have shown that technical grade HCH mixtures from different manufacturers can have significantly different δ¹³C values, providing a unique "isotopic fingerprint" for source apportionment weebly.com. Furthermore, microbial degradation of HCH isomers often leads to a significant enrichment of the heavier ¹³C isotope in the remaining fraction, a phenomenon known as isotopic fractionation. The extent of this fractionation is expressed as a carbon isotope enrichment factor (εC). For example, during reductive dechlorination, εC values of –3.4 ± 0.5‰ and –3.9 ± 0.6‰ have been reported for lindane (γ-HCH) weebly.comresearchgate.net. In contrast, aerobic biodegradation shows smaller fractionation, with εC values ranging from –1.0 ± 0.2‰ to –1.6 ± 0.3‰ for α-HCH weebly.com.
Table 2: Stable Carbon Isotope (δ¹³C) Values and Enrichment Factors (εC) for HCH Isomers
| Isomer | δ¹³C Value (‰) of Reference Standards | εC (‰) during Degradation | Reference |
|---|---|---|---|
| α-HCH | -26.23 ± 0.25 | -1.9 ± 0.1 (Oxidation) | mdpi.com |
| β-HCH | -25.90 ± 0.31 | Not Reported | mdpi.com |
| γ-HCH | -27.93 ± 0.31 | -3.4 ± 0.5 to -3.9 ± 0.6 (Reductive Dechlorination) | mdpi.comweebly.comresearchgate.net |
| δ-HCH | -26.84 ± 0.2 | Not Reported | mdpi.com |
Sample Preparation and Extraction Methods for Diverse Matrices
The effective extraction and cleanup of HCH isomers from complex matrices such as soil, water, and biological tissues are critical steps prior to chromatographic analysis. The choice of extraction method depends on the nature of the sample matrix and the target analytes.
Solid-phase extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. SPE involves passing a liquid sample through a cartridge or disk containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent, while the matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent.
A variety of sorbents can be used for the extraction of HCH isomers, including nonpolar phases like C18, polar phases such as Florisil and silica (B1680970) gel, and ion-exchange resins chromatographyonline.comscioninstruments.com. For example, a method using matrix solid-phase dispersion (MSPD) with Florisil as the sorbent has been successfully applied to determine HCH isomers in various plant matrices, with mean recoveries in the range of 91-98% nih.govresearchgate.net. Dispersive solid-phase extraction (d-SPE) with a combination of C18 and primary-secondary amine (PSA) sorbents has also been used for purification, yielding recoveries between 80% and 115% researchgate.net.
Table 3: Recovery of HCH Isomers Using Solid-Phase Extraction (SPE) from Plant Matrices
| Isomer | Matrix | Sorbent | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| α-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |
| β-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |
| γ-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |
| δ-HCH | Various Plants | Florisil (MSPD) | 91-98 | nih.govresearchgate.net |
Liquid-phase microextraction (LPME) is a miniaturized sample preparation technique that uses minimal amounts of organic solvents (typically in the microliter range). It is considered a green analytical chemistry approach. In LPME, a small volume of an immiscible organic solvent is used to extract analytes from an aqueous sample. The small droplet of solvent can be exposed to the sample directly (single-drop microextraction) or contained within a porous hollow fiber (hollow-fiber LPME).
LPME offers high enrichment factors and efficient sample cleanup. Different modes of LPME, such as dispersive liquid-liquid microextraction (DLLME), have been developed and applied to the analysis of various organic pollutants. For instance, DLLME has been successfully used for the simultaneous determination of four HCH isomers and six pyrethroid pesticides in milk, followed by GC-ECD analysis tandfonline.com. The technique is valued for its simplicity, speed, and low consumption of solvents and samples mdpi.com.
Table 4: Application of Liquid-Phase Microextraction for HCH Isomer Analysis
| LPME Technique | Matrix | Analytes | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| Dispersive Liquid-Liquid Microextraction (DLLME) | Milk | α-, β-, γ-, δ-HCH and pyrethroids | GC-ECD | Fast, low solvent use, high enrichment | tandfonline.com |
| Hollow Fiber-LPME | Aqueous Solutions | Organochlorine Pesticides | GC/ITMS | Low solvent and sample consumption, simple | |
| Single-Drop Microextraction (SDME) | Water | Organochlorine Pesticides | GC-ECD | High concentration factors, simple setup |
For solid and semi-solid samples like soil and sediment, more rigorous extraction techniques are required. Soxhlet extraction is a classical method that involves the continuous extraction of the sample with a boiling solvent over several hours. While effective, it is time-consuming and requires large volumes of organic solvent usda.gov.
Accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE), is a more modern and efficient alternative. ASE uses conventional solvents at elevated temperatures (50-200 °C) and pressures (1000-3000 psi) to increase the efficiency and speed of the extraction process thermofisher.comanaliticaweb.com.br. The high temperature enhances the solubility and diffusion of the analytes, while the high pressure keeps the solvent in its liquid state, allowing for rapid extractions (typically 15-20 minutes) with significantly less solvent consumption compared to Soxhlet usda.govlcms.cz.
Comparative studies have shown that the extraction efficiencies of ASE for HCH isomers from soil are comparable to, and in some cases better than, those obtained by Soxhlet extraction usda.govnih.govresearchgate.net.
Table 5: Comparison of Extraction Methods for HCH Isomers from Polluted Soil (Concentration in µg/g)
| Isomer | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Reference |
|---|---|---|---|---|
| α-HCH | 382 (RSD 8.1%) | 383 (RSD 9.8%) | 377 (RSD 7.9%) | researchgate.net |
| γ-HCH | 832 (RSD 9.9%) | 831 (RSD 11.2%) | 829 (RSD 10.2%) | researchgate.net |
Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Transformation Assessment
Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for tracking the origin and environmental fate of HCH isomers. mdpi.comnih.gov This method measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl, and ²H/¹H) within the HCH molecule, which can vary depending on the manufacturing process and subsequent degradation reactions. nih.govnih.gov
The analysis of stable carbon isotope ratios (δ¹³C) is a key aspect of CSIA for HCH. Different manufacturers of technical HCH mixtures often exhibit distinct δ¹³C signatures, allowing for source differentiation. weebly.comresearchgate.net Furthermore, biological and chemical degradation processes often lead to isotopic fractionation, where molecules containing the lighter isotope (¹²C) react faster than those with the heavier isotope (¹³C). This results in an enrichment of ¹³C in the remaining undegraded HCH, providing evidence of in-situ degradation. mdpi.comweebly.com
Studies have shown that both aerobic and anaerobic biodegradation of HCH isomers lead to significant carbon isotope fractionation. weebly.com For instance, during reductive dechlorination of γ-HCH by sulfate-reducing bacteria, carbon isotope enrichment factors (εC) have been quantified, demonstrating the potential of CSIA to monitor anaerobic bioremediation. acs.orgnih.gov The degree of fractionation can also help distinguish between different degradation pathways. For example, a study on the biotransformation of α-HCH in wheat showed increased δ¹³C values, indicating a C-Cl bond cleavage during transformation. nih.gov
Table 1: Carbon Isotope Enrichment Factors (εC) for HCH Isomers during Biodegradation
| HCH Isomer | Degradation Condition | Microorganism/System | εC (‰) |
| γ-HCH | Anaerobic | Desulfococcus gigas | -3.9 ± 0.6 |
| γ-HCH | Anaerobic | Desulfococcus multivorans | -3.4 ± 0.5 |
| α-HCH | Aerobic | - | -1.0 ± 0.2 to -1.6 ± 0.3 |
| γ-HCH | Aerobic | - | -1.5 ± 0.1 to -1.7 ± 0.2 |
| α-HCH | Anaerobic | - | -3.7 ± 0.8 |
This table presents a selection of reported carbon isotope enrichment factors to illustrate the range of values observed under different conditions.
In addition to carbon, analyzing the stable isotopes of chlorine (δ³⁷Cl) and hydrogen (δ²H) provides a more comprehensive understanding of HCH transformation. The combination of multiple isotope systems, known as multi-element isotope analysis, can help to elucidate reaction mechanisms. nih.gov For instance, simultaneous enrichment in both ¹³C and ³⁷Cl can confirm that the degradation process involves the cleavage of a C-Cl bond. nih.gov
Photochemical synthesis of HCH isomers can lead to distinct isotopic fractionation patterns for carbon, chlorine, and hydrogen. nih.gov The variability in δ²H values, in particular, can be influenced by secondary hydrogen isotope effects during the manufacturing process. nih.gov Isotopic fractionation values for carbon, chlorine, and hydrogen have been determined for the transformation of γ-HCH by the enzyme LinA, providing insights into the enzymatic dehydrochlorination process.
Of the HCH isomers, only α-HCH is chiral, meaning it exists as two non-superimposable mirror images called enantiomers, designated as (+)-α-HCH and (-)-α-HCH. nih.gov While the photochemical synthesis of HCH produces a racemic mixture (equal amounts of both enantiomers), biological processes can preferentially degrade one enantiomer over the other. nih.gov This enantioselective degradation leads to a shift in the enantiomer fraction (EF), which can serve as a strong indicator of biotransformation. nih.govnih.gov
For example, studies have observed a preferential biological transformation of (-)-α-HCH in wheat, resulting in a decrease in its enantiomer fraction in the plant compartments. nih.gov The combination of CSIA and enantiomer fractionation analysis provides a powerful, dual-pronged approach for assessing the biodegradation of α-HCH in the environment. nih.gov
Table 2: Application of Enantiomer Fractionation in HCH Biotransformation Studies
| Environment/Organism | Observation | Indication |
| Wheat | Preferential degradation of (-)-α-HCH | Biotransformation within the plant |
| Tree Trunks (Wood) | Faster biotransformation compared to bark | Aerobic degradation conditions |
| Contaminated Sites | Shifts in enantiomer fractions | In-situ biodegradation |
Development of Novel Detection and Quantification Technologies
The accurate analysis of HCH isomers, often present at trace levels in complex environmental samples, necessitates the development of innovative and sensitive detection methods. While traditional techniques like gas chromatography (GC) coupled with mass spectrometry (MS) remain fundamental, recent advancements have focused on improving sample preparation, enhancing sensitivity, and enabling multi-residue analysis. mdpi.com
One notable development is the use of novel materials for solid-phase microextraction (SPME), a solvent-free sample preparation technique. Activated carbon fiber-solid phase microextraction (ACF-SPME) has been shown to be effective for the determination of α-, β-, and γ-HCH in water. nih.gov This method offers advantages such as high thermal stability, longer lifetime, and lower cost compared to commercial fibers, with detection limits in the nanogram-per-liter range when coupled with GC-MS. nih.gov
Furthermore, the evolution of high-resolution mass spectrometry (HRMS) has significantly enhanced the ability to identify and quantify a wide range of persistent organic pollutants, including HCH isomers, in various matrices such as human serum. chemistry-matters.com Automated solid-phase extraction methods coupled with HRMS provide high-throughput analysis for biomonitoring studies. The ongoing development of multi-residue techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), allows for the simultaneous analysis of numerous pesticide residues with high accuracy and precision. mdpi.com
Remediation and Mitigation Strategies for Hexachlorocyclohexane Contamination
Ex Situ Remediation Technologies
Ex situ remediation involves the excavation or pumping of contaminated soil or groundwater for treatment at the surface. This approach allows for greater control over the treatment process and can often achieve higher efficiencies.
Thermal Desorption and Incineration
Thermal desorption is a physical separation process that heats contaminated soil to volatilize HCH and other organic contaminants. vertasefli.co.uk The volatilized compounds are then collected and treated. This technique is suitable for the remediation of soils contaminated with chlorinated solvents. unesp.br In contrast, incineration utilizes high temperatures, typically between 870 and 1,200 °C, to destroy the contaminants through combustion. usda.gov
For HCH-contaminated soil, thermal desorption is typically conducted at temperatures up to 600°C. unesp.br Studies have shown that heating HCH-contaminated soil to 400°C can effectively remove the contaminants through evaporation. unesp.br Incineration, while effective, is a more energy-intensive process. The selection between thermal desorption and incineration often depends on the concentration of contaminants, soil type, and project-specific cleanup goals.
Table 1: Comparison of Thermal Desorption and Incineration for HCH Remediation
| Feature | Thermal Desorption | Incineration |
|---|---|---|
| Operating Temperature | 90°C to 960°C vertasefli.co.uk | 870°C to 1,200°C usda.gov |
| Mechanism | Physical separation (volatilization) vertasefli.co.uk | Chemical destruction (combustion) |
| HCH Removal Efficiency | Can exceed 99% crccare.com | Destruction and Removal Efficiency (DRE) of 99.99% to 99.9999% reported for various POPs |
| Advantages | Lower energy consumption compared to incineration, potential for contaminant recovery. epa.gov | High destruction efficiency for a wide range of organic contaminants. usda.gov |
| Disadvantages | Requires off-gas treatment, less effective for very high boiling point contaminants, soil may require further treatment. vertasefli.co.uk | High energy consumption, potential for formation of hazardous byproducts if not properly controlled, high cost. usda.gov |
Base-Catalyzed Dechlorination/Decomposition
Base-catalyzed dechlorination (BCD) is a chemical treatment process that uses a base, such as sodium hydroxide (B78521), and a hydrogen donor to strip chlorine atoms from chlorinated organic compounds like HCH. The process is typically carried out at elevated temperatures, around 300°C, and results in the formation of less toxic compounds. clu-in.org The BCD process has been successfully applied to treat soils and other wastes contaminated with pesticides, PCBs, and dioxins. clu-in.org For HCH waste, BCD can convert it to trichlorobenzene, which may have industrial applications.
Research has shown that the efficiency of BCD is influenced by the choice of hydrogen donor, alkali, and catalyst. For instance, combinations like polyethylene (B3416737) glycol (PEG) with a hydroxide have demonstrated high dechlorination efficiency for hexachlorobenzene, a related compound. researchgate.net
Mechanical-Chemical Treatment Methods
Mechanical-chemical (MC) treatment, also known as mechanochemical degradation, involves the use of mechanical energy, typically through ball milling, to induce chemical reactions that break down contaminants. In the context of HCH, this process is often carried out in the presence of a reagent, such as calcium oxide (CaO).
A study on the mechanochemical treatment of γ-HCH using a planetary ball mill with CaO demonstrated the complete dechlorination of the compound. nih.gov The process involves successive dehydrochlorination reactions, leading to the formation of intermediates like 1,3,4,5,6-pentachlorocyclohexene (B12826831) (γ-PCCH) and various chlorobenzenes, which are further degraded. nih.gov Notably, the cleavage of the cyclohexane (B81311) ring and subsequent hydrogenation were also observed, resulting in the formation of methane (B114726) and ethane. nih.gov This indicates a thorough breakdown of the HCH molecule into inorganic chloride and simpler organic compounds. nih.gov
Soil Washing and Pump-and-Treat Systems
Soil washing is an ex situ remediation technique that uses a liquid, often water with chemical additives, to scrub contaminants from excavated soil. geoengineer.org The principle is based on the tendency of contaminants like HCH to adhere to fine soil particles (silt and clay). The washing process separates these contaminated fine particles from the cleaner, coarser sand and gravel, thereby reducing the volume of contaminated material that requires further treatment or disposal. geoengineer.org The effectiveness of soil washing is highly dependent on the soil's grain size distribution, with coarser soils being more suitable for this method. geoengineer.org
Pump-and-treat is a common method for remediating contaminated groundwater. tpsgc-pwgsc.gc.ca It involves extracting contaminated groundwater through wells or trenches and treating it at the surface before discharge or reinjection. tpsgc-pwgsc.gc.ca While it is a proven method for controlling the migration of contaminant plumes, the complete cleanup of a site using pump-and-treat can be a lengthy and often inefficient process due to the slow desorption of contaminants from the aquifer matrix. tpsgc-pwgsc.gc.ca
In Situ Remediation Technologies
In situ remediation technologies treat contaminants directly within the soil and groundwater, avoiding the need for excavation or pumping.
Bioremediation Approaches
Bioremediation leverages the ability of microorganisms to degrade or transform hazardous substances into less toxic or non-toxic compounds. For HCH, both aerobic and anaerobic bioremediation pathways have been identified.
Aerobic Biodegradation: Under aerobic conditions, several bacterial strains, particularly from the Sphingomonadaceae family, can degrade HCH isomers. nih.gov The primary degradation pathway, known as the Lin pathway, involves a series of enzymes encoded by lin genes. nih.gov Key enzymes in this pathway include LinA (dehydrochlorinase) and LinB (hydrolytic dechlorinase), which play a crucial role in the initial steps of HCH degradation. nih.govfrontiersin.org Aerobic degradation can lead to the complete mineralization of HCH. frontiersin.org
Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can also degrade HCH. nih.gov The degradation pathways under anaerobic conditions are different from aerobic pathways and often involve reductive dechlorination. nih.gov While anaerobic degradation can be effective in transforming HCH, it may lead to the accumulation of intermediate products such as chlorobenzene (B131634) and benzene (B151609). nih.gov
Field-scale studies have demonstrated the potential of in situ bioremediation for HCH-contaminated sites. One study reported that the application of an organic-inorganic amendment, Daramend®, to 1100 tonnes of HCH-contaminated soil resulted in average HCH reductions of 40-47% over 371 days. researchgate.net Another approach involves the combination of biostimulation (adding nutrients and electron acceptors to stimulate native microbial populations) and bioventing (supplying air/oxygen to the subsurface). researchgate.net The addition of emulsifiers or the use of root exudates from plants (rhizodegradation) can enhance the bioavailability of HCH to degrading microorganisms, thereby improving the efficiency of bioremediation. csic.es
Table 2: Summary of In Situ Bioremediation Approaches for HCH
| Approach | Description | Key Microorganisms/Pathways | Amendments/Enhancements | Reported Efficiency |
|---|---|---|---|---|
| Aerobic Bioremediation | Degradation of HCH in the presence of oxygen. | Sphingomonas spp., Lin pathway (LinA, LinB enzymes) nih.govfrontiersin.org | Oxygen (bioventing), nutrients. | Can lead to complete mineralization. frontiersin.org |
| Anaerobic Bioremediation | Degradation of HCH in the absence of oxygen. | Various anaerobic bacteria. nih.gov | Electron donors (e.g., organic carbon). | Can be effective but may lead to intermediate accumulation. nih.gov |
| Biostimulation with Amendments | Addition of nutrients and other substances to enhance the activity of native HCH-degrading microorganisms. | Indigenous microbial populations. | Daramend® (organic-inorganic amendment). researchgate.net | 40-47% HCH reduction in a field study. researchgate.net |
| Rhizodegradation | Use of plants and their associated root-zone microorganisms to degrade contaminants. | HCH-degrading bacteria in the rhizosphere. | Root exudates, co-inoculation with mobilizing and degrading strains. csic.es | Enhanced HCH dissipation in soil. csic.es |
Bioaugmentation with HCH-Degrading Microbial Consortia
Bioaugmentation involves the introduction of specific HCH-degrading microorganisms or microbial consortia to contaminated sites to enhance the indigenous microbial population's degradation capabilities. Research has shown that various bacterial strains, particularly those from the Sphingomonas genus, are effective in degrading HCH isomers. researchgate.net
A microbial consortium isolated from a sugarcane field with a history of technical-grade HCH application demonstrated a significant ability to mineralize α-, β-, γ-, and δ-HCH. researchgate.net Upon acclimation, this consortium could degrade 300 µg/mL of γ-HCH within 108 hours, a substantial improvement from the initial 10 days required to degrade 25 µg/mL. researchgate.net The degradation rate for γ-HCH at a concentration of 300 µg/mL was calculated to be 216 µg/mL per day. researchgate.net The consortium comprised nine bacterial strains and one fungal strain, each capable of degrading γ-HCH individually. researchgate.net
Studies on polycyclic aromatic hydrocarbon (PAH) degradation have shown that the effectiveness of bioaugmentation can depend on the competitiveness of the introduced strains, such as Sphingobium and Burkholderia, within the native soil microbiome. nih.govbiorxiv.org While high-diversity inoculants are not always necessary, the ability of the introduced microbes to establish themselves and interact with the native community is crucial for successful bioremediation. nih.govbiorxiv.org In some cases, the degradation of aromatic compounds has been shown to be more efficient in bioaugmentation treatments, with biodegradation percentages reaching up to 99% within 30 days in mesocosm-scale experiments for oil degradation. nih.gov
Table 1: Examples of Microbial Consortia Used in HCH Degradation
| Microbial Consortium Composition | Target HCH Isomers | Degradation Efficiency | Source of Consortium | Reference |
|---|---|---|---|---|
| Nine bacterial strains and one fungal strain | α, β, γ, δ-HCH | Degraded 300 µg/mL of γ-HCH in 108 hours | Sugarcane field soil | researchgate.net |
| Sphingobium, Mesorhizobium, Cupriavidus | ΣHCH | Contributed to 83% reduction in landfarming | HCH-contaminated soil | nih.gov |
| Cupriavidus malaysiensis | α, β, γ, δ-HCH | 88.05% (α), 92.19% (γ), 91.54% (β), 82.85% (δ) at 100 mg/L | Not specified | researchgate.net |
Biostimulation for Indigenous Microbial Activity Enhancement
Biostimulation aims to enhance the degradation capabilities of the native microbial populations by optimizing environmental conditions. This can involve the addition of nutrients, electron acceptors, or other amendments to stimulate the growth and activity of indigenous HCH-degrading microorganisms. nih.govnih.govfrontiersin.org
A study on HCH-contaminated soils from a manufacturing unit dumpsite in North India demonstrated the effectiveness of biostimulation. nih.gov By adjusting moisture content, providing aeration, and adding nutrients, a significant reduction in the total HCH (ΣHCH) levels was observed. nih.gov The presence of HCH-degrading sphingomonads at the site was confirmed, and the biostimulation approach was presented as an effective decontamination strategy. nih.gov The success of biostimulation is often linked to overcoming nutrient deficiencies that can limit the catabolic activity of indigenous microbes. nih.govfrontiersin.org For instance, in petroleum refinery sludge, nitrate (B79036) amendment significantly enhanced the intrinsic biodegradation ability of the indigenous microorganisms, leading to over 80% reduction in total petroleum hydrocarbons within 90 days. nih.govfrontiersin.org
The addition of organic amendments can also play a role in biostimulation. In one study, while organic amendments did not increase the HCH degradation rate of landfarming alone, they did reduce HCH leachability and improve soil properties. nih.gov
Phytoremediation using Plant-Associated Microbes
Phytoremediation utilizes plants and their associated microbial communities to remove, degrade, or contain contaminants. nih.govresearchgate.net Plant-associated microbes, including endophytic, phyllospheric, and rhizospheric bacteria, play a crucial role in the degradation of organic pollutants. researchgate.net The combination of plants and microbial methods is considered economically beneficial as plants can enrich the community structure of soil microorganisms. researchgate.net
Several native plant species have been identified with the potential for HCH phytoremediation. researchgate.net Studies have shown that plants like Lotus tenuis, Artemisia vulgaris, and Tanacetum vulgare are capable of taking up HCH into their tissues. researchgate.net The translocation of different HCH isomers within the plant can vary, with some studies suggesting that α-HCH and δ-HCH are more readily transported to the above-ground parts of the plant, while β-HCH and γ-HCH tend to accumulate in the root system. researchgate.net This technology is generally considered effective for the area covered by the plant's root depth. nih.gov
Bioventing and Biosparging for Aerobic Degradation
Bioventing and biosparging are in-situ bioremediation technologies that enhance aerobic degradation of contaminants by supplying oxygen to the subsurface. clu-in.orgwashington.edufrtr.gov
Bioventing involves the supply of air or oxygen into the unsaturated (vadose) zone to stimulate the activity of indigenous aerobic microorganisms. clu-in.orgwashington.edu This technique is primarily used for contaminants in the soil above the water table. washington.edu
Biosparging involves the injection of air or oxygen into the saturated zone to promote the aerobic biodegradation of dissolved contaminants and those adsorbed to soil below the water table. clu-in.orgwashington.edufrtr.gov Biosparging uses lower flow rates compared to air sparging to maximize microbial degradation while minimizing the volatilization of contaminants. frtr.govfrtr.gov
These technologies are particularly effective for aerobically degradable compounds. clu-in.org The success of bioventing and biosparging depends on the permeability of the soil, which affects the distribution of the injected air. washington.edu
Chemical Oxidation/Reduction (e.g., In Situ Chemical Oxidation, In Situ Chemical Reduction)
Chemical oxidation and reduction are in-situ remediation technologies that involve the injection of chemical reagents into the subsurface to transform HCH into less toxic or non-toxic compounds.
In Situ Chemical Oxidation (ISCO) utilizes strong oxidizing agents to chemically transform contaminants. crccare.comcascade-env.comepa.gov Commonly used oxidants include potassium permanganate, hydrogen peroxide (often in the form of Fenton's reagent), persulfate, and ozone. crccare.comcascade-env.comepa.govfrtr.gov ISCO is an aggressive and rapid remediation approach often used to treat source zones with high contaminant concentrations. crccare.comregenesis.com The effectiveness of ISCO depends on the successful delivery of the oxidant to the contaminant, the reactivity of the oxidant with HCH, and the ability to mobilize the contaminant into the aqueous phase where the reaction occurs. crccare.com For some contaminants, ISCO can be the only commercially available remedy. cascade-env.com
In Situ Chemical Reduction (ISCR) involves the introduction of reducing agents to degrade contaminants. frtr.govcool-ox.com This technique is particularly effective for halogenated organic compounds like HCH. cool-ox.comenvirotecnics.com Zero-valent iron (ZVI) is a commonly used reductant in ISCR. envirotecnics.com ISCR can be applied to both soil and groundwater and can treat dissolved contaminants as well as dense non-aqueous phase liquids (DNAPLs). frtr.gov The process can be enhanced by combining it with biological processes, where an electron donor substrate is added to create a reducing environment that stimulates microbial activity. envirotecnics.com
Monitored Natural Attenuation Processes
Monitored Natural Attenuation (MNA) is a remediation approach that relies on naturally occurring physical, chemical, and biological processes to reduce the concentration, toxicity, and mobility of contaminants in soil and groundwater. frtr.govepa.govenviro.wiki These processes include biodegradation, dispersion, dilution, sorption, and volatilization. frtr.govepa.gov
MNA is a passive remedial strategy that requires a thorough understanding of the site conditions to ensure that natural processes are occurring at a rate sufficient to achieve remediation goals within a reasonable timeframe. frtr.govenviro.wiki A comprehensive monitoring program is essential to track the migration of the contaminant plume and verify that attenuation is proceeding as expected. frtr.govepa.gov MNA is often considered for sites where contaminant concentrations are already low or as a follow-up to more active remediation methods. epa.govepa.gov The effectiveness of MNA can be limited in aerobic groundwater conditions for certain chlorinated solvents, and it may take several years to decades to achieve cleanup objectives. epa.govok.gov
Integrated Remediation Strategies and Site-Specific Considerations
The remediation of HCH-contaminated sites often requires an integrated approach that combines multiple remediation technologies to address the complexities of the contamination. csic.esitrcweb.org The selection of an appropriate strategy is highly site-specific and depends on a variety of factors. itrcweb.orgepa.gov
An integrated landfarming strategy for HCH-contaminated soil demonstrated the synergistic effects of combining bioaugmentation with organic amendments and nanoscale zero-valent iron. nih.govscilit.com This approach not only reduced HCH concentrations but also improved soil properties and reduced the leachability of the contaminant. nih.gov Landfarming alone was found to be a cost-effective option for reducing HCH content, achieving up to an 83% reduction in total HCH concentrations. nih.gov
Site-Specific Considerations that influence the choice of remediation strategy include:
Geologic and Hydrogeologic Conditions: Soil type, permeability, and groundwater flow characteristics significantly impact the effectiveness of in-situ technologies. itrcweb.org
Contaminant Characteristics: The concentration, distribution, and specific isomers of HCH present will dictate the most suitable remediation approach. itrcweb.org The presence of non-aqueous phase liquids (NAPLs) can also complicate remediation efforts. itrcweb.org
Regulatory Requirements and Remediation Goals: Cleanup objectives and the acceptable timeframe for achieving them are critical factors in remedy selection. itrcweb.org
Future Land Use: The intended future use of the site can influence the required level of cleanup. itrcweb.org
Nature-based solutions, which encompass bioremediation and phytoremediation, are increasingly being considered for sustainable site decontamination due to their lower cost, reduced environmental disturbance, and lower carbon footprint compared to traditional high-tech methods. mibirem.eu
Waste Management and Disposal of This compound (B11772) By-products and Contaminated Materials
The production of lindane (γ-HCH), the isomer with insecticidal properties, was an inherently inefficient process. For every ton of lindane produced, it is estimated that 8 to 12 tons of other HCH isomers were generated as by-products. cabidigitallibrary.org This has resulted in a significant global environmental challenge, with an estimated 4.8 to 7.4 million tons of HCH waste being dumped or stored at hundreds of sites worldwide. nih.gov These waste materials, primarily consisting of α-HCH and the highly persistent β-HCH, along with vast quantities of contaminated soil, water, and industrial materials, require robust waste management and disposal strategies to mitigate their environmental and health risks. nih.govresearchgate.net
The primary sources of HCH contamination requiring disposal include:
Production Waste: Stockpiles of HCH isomer by-products, often referred to as "HCH muck," left over from lindane manufacturing.
Contaminated Soils and Sediments: Areas surrounding former production facilities, storage sites, and dumpsites are often heavily contaminated. mibirem.eu
Contaminated Water: Groundwater and surface water have been polluted through leaching from dumpsites and contaminated soil.
Obsolete Stocks: Stockpiles of technical HCH and lindane-containing pesticides that are no longer in use. pops.int
Management and disposal of these materials are governed by international agreements like the Stockholm Convention, which lists α-HCH, β-HCH, and lindane as Persistent Organic Pollutants (POPs). nih.gov
Conventional Disposal Methods
Historically, the disposal of HCH by-products and contaminated materials relied on conventional methods such as landfilling and incineration. While widely used, these methods present significant challenges.
Regulatory Frameworks and Policy Implications for Hexachlorocyclohexane Management
International Conventions and Agreements
Several international conventions form the cornerstone of global efforts to manage and eliminate HCH and its isomers. These agreements facilitate international cooperation, set common goals, and provide a legal basis for national actions.
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. admin.ch Recognizing their harmful properties, the isomers of HCH were added to the convention. Specifically, alpha-HCH and beta-HCH were listed in Annex A for elimination in 2009. admin.chkemi.se Lindane (gamma-HCH) was also listed in Annex A for elimination in 2009, with a specific exemption for use as a human health pharmaceutical for the control of head lice and scabies as a second line treatment. nih.govcec.org The inclusion of these isomers in the Stockholm Convention legally obligates signatory parties to take measures to eliminate their production and use, and to manage stockpiles and wastes in an environmentally sound manner. nih.govresearchgate.net
The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade promotes shared responsibility and cooperative efforts among parties in the international trade of hazardous chemicals. wikipedia.org HCH (mixed isomers) is listed in Annex III of this convention, making it subject to the PIC procedure. wikipedia.orgpops.int This means that international trade of HCH requires the prior informed consent of the importing country, ensuring that countries have the information they need to assess the risks and make informed decisions about importing these hazardous chemicals. wikipedia.org
The Aarhus Protocol on Persistent Organic Pollutants , under the Convention on Long-Range Transboundary Air Pollution (LRTAP), was one of the first international agreements to address HCH. wikipedia.org Technical HCH is listed in Annex II of the Protocol, which restricted its use to an intermediate in chemical manufacturing. pops.intpops.int The protocol aims to control, reduce, or eliminate discharges, emissions, and losses of POPs in the UNECE region. wikipedia.org
These international agreements work in concert to create a comprehensive global framework for the management of HCH.
| International Convention/Agreement | Key Provisions for Hexachlorocyclohexane (B11772) (HCH) |
| Stockholm Convention on POPs | Listing of alpha-HCH, beta-HCH, and lindane (gamma-HCH) in Annex A for elimination of production and use. admin.chkemi.senih.gov |
| Rotterdam Convention | Listing of HCH (mixed isomers) in Annex III, subjecting it to the Prior Informed Consent (PIC) procedure for international trade. wikipedia.orgpops.int |
| Aarhus Protocol on POPs | Listing of technical HCH in Annex II, restricting its use to an intermediate in chemical manufacturing. pops.intpops.int |
National and Regional Legislation on this compound
In line with their commitments under international conventions, many countries and regions have enacted their own legislation to control and manage HCH.
In the European Union (EU) , the use and marketing of lindane have been banned since 2000. europa.eu The EU's regulations on POPs are designed to implement the provisions of the Stockholm Convention and the Aarhus Protocol. kemi.se For instance, Regulation (EU) 2017/978 sets maximum residue levels for various HCH isomers in or on certain products. europa.eu The EU has also initiated projects to inventory sites potentially contaminated with HCH and to share best practices for their management and remediation. europa.eubohrium.com
In the United States , the Environmental Protection Agency (EPA) has taken regulatory action against HCH isomers. The use of technical-grade HCH was canceled in the 1970s. cdc.gov While lindane was previously used as an insecticide and for pharmaceutical purposes, its agricultural uses have been discontinued, and its use in seed treatment was voluntarily canceled by the registrant in 2006. cdc.gov The EPA has classified technical HCH and its alpha and beta isomers as probable or possible human carcinogens. cdc.gov The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA) provide the EPA with the authority to regulate pesticides like HCH. wikipedia.orgorst.edu
Regionally, Canada, Mexico, and the United States signed the North American Regional Action Plan (NARAP) on Lindane and Other this compound Isomers in 2006. cec.orgpops.int The goal of this plan is to reduce the risks associated with exposure to HCH isomers for humans and the environment. pops.int This collaboration has supported Mexico's successful nomination of lindane and its isomers for elimination under the Stockholm Convention. cec.org
Risk Management and Control Measures for this compound Isomers
A variety of risk management and control measures have been implemented globally to mitigate the threats posed by HCH isomers. The primary control measure has been the prohibition of the production and use of technical HCH and lindane. pops.intpops.int
For the remaining uses of lindane, particularly in pharmaceutical applications for treating lice and scabies, strict control measures are in place. cec.org These products are typically available only by prescription and are intended as a second-line treatment when other options have failed. cec.org
The management of HCH-containing waste is another critical aspect of risk control. This includes the environmentally sound disposal of obsolete stockpiles and the remediation of contaminated sites. pops.int Listing HCH isomers under the Stockholm Convention prohibits the recycling and reuse of these stockpiles. pops.int
Monitoring programs at both national and international levels are in place to track the presence of HCH isomers in the environment, in food, and in human tissues, such as breast milk. admin.chpops.int This data is crucial for assessing the effectiveness of control measures and identifying areas of ongoing concern.
Challenges in Addressing Legacy Pollution and Obsolete Stockpiles
Despite the global ban on HCH, the legacy of its extensive production and use continues to pose significant challenges. One of the most pressing issues is the vast quantity of HCH waste generated during the production of lindane. For every ton of lindane produced, approximately 8 to 12 tons of other HCH isomers were created as by-products. taylorandfrancis.com It is estimated that between 4 and 7 million tons of this toxic waste have been discarded worldwide over six decades of lindane production. nih.govresearchgate.net
These waste isomers were often dumped in an uncontrolled manner near production facilities, leading to the creation of large contaminated sites and "white mountains" of HCH. researchgate.net Many of these sites are not properly secured, resulting in the continuous leaching and volatilization of HCH into the surrounding environment, contaminating soil, water, and air. nih.govresearchgate.net
The identification, assessment, and remediation of these contaminated sites are complex and costly undertakings. nih.gov In many cases, the responsible parties are no longer in existence, leaving the financial burden of cleanup to governments. The sheer volume of waste and contaminated soil at some sites can be staggering, requiring extensive and long-term remediation efforts. cluin.org
Obsolete stockpiles of HCH-containing pesticides, particularly in developing countries, represent another significant challenge. fao.org These stockpiles are often stored in poor conditions, leading to leakage and environmental contamination. fao.org The safe disposal of these obsolete pesticides requires specialized facilities and significant financial resources, which are often lacking in the affected countries. fao.org
Addressing the legacy of HCH pollution requires a sustained and coordinated effort from the international community, including financial assistance and technology transfer to developing countries, to ensure the environmentally sound management and disposal of these hazardous materials. admin.chnih.gov
Future Research Directions in Hexachlorocyclohexane Science
Elucidation of Novel Biotransformation Pathways and Enzymes
While the aerobic lin gene pathway is well-documented in bacteria like Sphingobium sp., significant gaps remain in our understanding of HCH biotransformation, particularly under diverse environmental conditions. nih.gov Future research will be pivotal in identifying and characterizing new enzymes and metabolic routes.
Anaerobic Degradation: The anaerobic degradation of HCH isomers is a key area for future study. nih.gov While it is known to proceed through reductive dechlorination to intermediates like chlorobenzene (B131634), the specific enzymes and microbial consortia involved are not fully elucidated. nih.gov Research is needed to isolate and characterize the responsible microorganisms and their enzymatic systems, which could be harnessed for in-situ remediation of anoxic contaminated zones.
Fungal and Plant Metabolism: The role of fungi and plants in HCH transformation is an emerging field. Some studies suggest that phytoremediation can be enhanced by associated microorganisms, but the specific metabolic pathways within the plants themselves and their fungal symbionts are not well understood. nih.gov Future work should focus on identifying plant- and fungus-specific enzymes capable of transforming HCH isomers.
Enzyme Engineering: Advances in protein engineering offer the potential to improve the efficiency and substrate specificity of known HCH-degrading enzymes, such as LinA and LinB. nih.gov Research could focus on modifying these enzymes to enhance their activity against the more recalcitrant isomers like β-HCH or to improve their stability under harsh field conditions.
A summary of key enzymes involved in the primary aerobic degradation pathway is presented below.
| Enzyme | Gene | Function | Substrate(s) |
| Dehydrochlorinase | linA | Dehydrochlorination | γ-HCH, α-HCH |
| Haloalkane Dehalogenase | linB | Hydrolytic Dechlorination | β-HCH, δ-HCH, intermediates |
| Dehydrogenase | linC | Dehydrogenation | Intermediates |
| Reductive Dechlorinase | linD | Reductive Dechlorination | Intermediates |
Development of Advanced Remediation Technologies
Traditional remediation methods for HCH-contaminated sites, such as excavation and landfilling or incineration, are often costly and disruptive. nih.gov Research is therefore focused on developing and optimizing innovative in-situ and ex-situ technologies.
Nanoremediation: The use of nanomaterials, particularly nanoscale zero-valent iron (nZVI) and bimetallic nanoparticles (e.g., Pd/Fe), has shown promise for the reductive dechlorination of HCH. researchgate.netnih.gov Future research should aim to improve the delivery and stability of these nanoparticles in complex soil matrices, investigate their long-term environmental fate and potential toxicity, and scale up their application for field use. researchgate.netfrontiersin.org
Electrokinetic Remediation: This technology uses a low-intensity direct electric current to move contaminants in the subsurface. wikipedia.org It is particularly promising for low-permeability soils like clays. epa.gov Future studies could explore coupling electrokinetics with bioremediation or chemical oxidation to enhance removal efficiency. nih.govsemanticscholar.org Research is also needed to optimize electrode configuration and manage pH changes in the soil that can affect contaminant mobility. wikipedia.org
In-Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to destroy contaminants. The use of persulfate activated by chelated Fe(II) has been successfully demonstrated at a field scale for HCH remediation. tandfonline.comtandfonline.com Further research is needed to optimize activator systems, understand the impact on soil microbiology and geochemistry, and assess its effectiveness for different HCH isomers and soil types. tandfonline.com
Integrated Approaches: Combining different remediation techniques, such as nanoremediation with bioremediation or soil vapor extraction (SVE) with electrokinetics, may offer synergistic effects. researchgate.netresearchgate.net Future field-scale research is essential to validate the efficacy and cost-effectiveness of these integrated systems. acs.org
Longitudinal Studies on Ecological and Human Health Impacts
While the acute toxicity of HCH is well-established, the long-term, chronic effects of low-level exposure on ecosystems and human health require further investigation through longitudinal studies. cdc.gov
Human Health Cohorts: Prospective cohort studies, which follow groups of individuals with varying levels of HCH exposure over time, are crucial. cdc.gov Such studies can help establish clearer temporal relationships between HCH exposure (particularly to the persistent β-HCH isomer) and the development of chronic diseases. cdc.gov A prospective cohort study of pesticide applicators has already shown an increased incidence of non-Hodgkin's lymphoma (NHL) with the duration and intensity of exposure to γ-HCH. cdc.govcdc.gov Future studies should expand to general populations living near former manufacturing sites or dumpsites.
Ecological Monitoring: Long-term monitoring programs in contaminated ecosystems are needed to understand the multigenerational impacts on wildlife populations. Research should focus on subtle endpoints like reproductive success, immune function, and behavioral changes in sensitive species at different trophic levels.
Endocrine Disruption: Several HCH isomers are suspected endocrine disruptors. gov.nt.ca Longitudinal studies in both human populations and wildlife are needed to investigate the links between HCH exposure and effects on hormonal pathways, reproductive health, and developmental outcomes. cdc.gov
Isomer-Specific Bioavailability and Toxicokinetics Research
The various HCH isomers exhibit markedly different behaviors within living organisms due to their distinct stereochemistry. rmit.edu.vnresearchgate.net Understanding these differences is critical for accurate risk assessment.
Bioaccumulation Potential: The β-HCH isomer is significantly more resistant to metabolic degradation and bioaccumulates to a much greater extent in fatty tissues than other isomers. rmit.edu.vnnih.gov This leads to it being the most prevalent isomer found in human tissues, despite α-HCH often being more abundant in the original technical mixture. nih.gov Future research should focus on quantifying the biomagnification factors (BMFs) for each isomer in various terrestrial and aquatic food chains. researchgate.net
Absorption, Distribution, Metabolism, and Excretion (ADME): While oral absorption of HCH is generally high, there are isomer-specific differences in distribution and excretion rates. cdc.gov The α- and γ-isomers are metabolized and excreted more rapidly than the β-isomer. dss.go.th Further research is needed to fully characterize the metabolic pathways for α-, β-, and δ-HCH and to develop robust physiologically based pharmacokinetic (PBPK) models that can predict tissue-specific accumulation for each isomer. cdc.govcdc.gov
Bioavailability from Soil: The bioavailability of HCH isomers from contaminated soil is a key factor influencing exposure. Sorption to soil organic matter can limit bioavailability. nih.gov Future studies should investigate how soil properties and aging of the contamination affect the release and uptake of individual isomers by plants, soil organisms, and humans via incidental ingestion. nih.gov
The table below summarizes key toxicokinetic differences among the primary HCH isomers.
| Isomer | Bioaccumulation Potential | Persistence in the Body | Primary Location in Humans |
| α-HCH | Moderate | Low to Moderate | Adipose tissue, blood |
| β-HCH | High | High | Adipose tissue, blood |
| γ-HCH | Low to Moderate | Low | Adipose tissue, blood |
| δ-HCH | Moderate | Low to Moderate | Adipose tissue, blood |
Integration of Multi-Omics Approaches in Biodegradation Studies
The application of "multi-omics" technologies—including genomics, metagenomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding HCH biodegradation.
Metagenomics: This approach allows for the analysis of the total genetic material from a microbial community in a contaminated site. nih.gov It can reveal the diversity of microorganisms present, identify known and potentially novel degradation genes (like the lin genes), and provide insights into how the community structure responds to contamination levels and remediation efforts. nih.govresearchgate.net Future metagenomic studies can help reconstruct the genomes of key unculturable HCH-degrading microbes and understand the horizontal gene transfer of lin genes within the community. escholarship.org
Proteomics and Metabolomics: Proteomics identifies the proteins being expressed by microorganisms, confirming the activity of degradation enzymes. Metabolomics tracks the intermediate and final products of HCH breakdown. Combining these approaches can provide a dynamic picture of the degradation pathway in action, identify metabolic bottlenecks, and assess the formation of potentially toxic byproducts.
Integrated Analysis: The true power lies in integrating data from multiple omics layers. For example, linking specific genes (metagenomics) to their expressed enzymes (proteomics) and the resulting breakdown products (metabolomics) can provide a complete and functional understanding of the bioremediation process. This integrated knowledge is essential for optimizing biostimulation and bioaugmentation strategies. researchgate.net
Economic and Societal Aspects of Hexachlorocyclohexane (B11772) Contamination and Remediation
The legacy of HCH production and use has resulted in significant economic and societal challenges that require further research.
Cost-Benefit Analysis of Remediation: There is a pressing need for comprehensive economic analyses comparing advanced in-situ technologies with traditional methods. While newer technologies may have higher initial investment costs, they could offer substantial long-term savings by avoiding expenses related to excavation, transport, and landfilling. acs.org For example, the operating costs for Soil Vapor Extraction (SVE) have been estimated at 975 per cubic meter for larger sites. Research should focus on developing life-cycle assessment models that incorporate long-term monitoring costs, environmental impacts, and public health benefits.
Socio-Economic Impact on Communities: Contaminated sites are often located in or near communities, posing risks to public health and depressing local economies. Research is needed to quantify the socio-economic burdens on these communities, including impacts on property values, agricultural productivity, and public health costs. Understanding these impacts is crucial for developing equitable remediation policies and ensuring community engagement.
Valuing Ecosystem Services: HCH contamination can degrade ecosystem services, such as clean water and soil health. Future economic research should aim to quantify the value of these lost services and the economic benefits of restoring them through remediation. This can provide a stronger economic justification for cleanup efforts.
Q & A
Q. What analytical methods are recommended for detecting HCH isomers in environmental or biological samples?
Gas chromatography coupled with electron capture detectors (GC-ECD) or mass spectrometry (GC-MS) is the gold standard for quantifying HCH isomers in complex matrices like soil, water, or biological tissues. For isomer differentiation, chiral columns (e.g., Astec® CHIRALDEX™) can resolve enantiomers, which is critical for tracking biodegradation pathways . Method validation should include spiked recovery tests and calibration with certified reference materials to ensure accuracy .
Q. How are observational epidemiology studies designed to assess HCH exposure risks in human populations?
Observational studies (cohort, case-control, or population-based) must use individual-level exposure data, such as biomarker measurements (e.g., serum β-HCH levels) or detailed exposure histories, to avoid ecological bias. Key design features include confounder adjustment (e.g., age, diet), statistical power analysis, and outcome validation (e.g., clinical records for cancer diagnoses) . Studies lacking these features are excluded from systematic reviews .
Q. What in vivo models are used to evaluate HCH toxicity, and what endpoints are measured?
Rodent models (rats, mice) are commonly exposed orally to HCH isomers at varying doses and durations. Endpoints include hepatic enzyme induction (e.g., cytochrome P450), histopathology (e.g., liver hypertrophy), and reproductive/developmental effects (e.g., litter size, teratogenicity). Studies must report dose-response relationships, statistical significance, and control group data to minimize bias .
Advanced Research Questions
Q. How can compound-specific isotope analysis (CSIA) resolve contradictions in HCH source attribution and biodegradation studies?
CSIA measures δ¹³C and δ³⁷Cl isotopic signatures to distinguish between abiotic degradation (e.g., hydrolysis) and microbial transformation. For example, enantioselective degradation of α-HCH by Sphingobium spp. produces distinct isotopic fractionation patterns, enabling differentiation from industrial source signals . This method is critical for field studies where metabolite data alone are insufficient .
Q. What computational approaches predict the environmental partitioning behavior of HCH isomers?
Quantum chemical software (e.g., COSMOtherm) can model isomer-specific partitioning coefficients (e.g., octanol-air, Kₒₐ) by simulating molecular interactions. While α- and γ-HCH show similar volatility, β-HCH’s unique stereochemistry results in higher Kₒₐ values, explaining its persistence in lipid-rich tissues. However, discrepancies between predicted and experimental vapor pressures require empirical validation .
Q. How do enzymatic mechanisms explain the selective degradation of HCH isomers in contaminated environments?
The lin gene cluster in Sphingomonas paucimobilis UT26 encodes dehalogenases (LinA, LinB) that catalyze γ-HCH degradation via sequential dehydrochlorination and hydrolysis. LinA preferentially targets γ- and α-HCH due to stereospecific binding, while β-HCH’s axial chlorine residues hinder enzyme-substrate interactions. Site-directed mutagenesis studies reveal key amino acids (e.g., LinB His73) critical for catalytic activity .
Q. What strategies improve biostimulation for HCH-contaminated soils with mixed isomer profiles?
Bioaugmentation with Sphingobium strains expressing linA and linB, combined with organic amendments (e.g., molasses), enhances γ-HCH degradation. For β-HCH, anaerobic conditions promote reductive dechlorination, though competing SN2 and E2 reaction pathways must be optimized using pH and temperature controls . Metagenomic profiling can identify microbial consortia with complementary degradation pathways .
Methodological Challenges and Contradictions
Q. How are conflicting carcinogenicity classifications for HCH isomers reconciled in risk assessment?
The IARC classifies γ-HCH (lindane) as carcinogenic (Group 1), while β-HCH is "possibly carcinogenic" (Group 2B) due to inconsistent tumorigenicity data across species. Discrepancies arise from differences in metabolic activation: γ-HCH is rapidly detoxified in humans, whereas β-HCH accumulates in adipose tissue, prolonging exposure. Risk assessments must integrate toxicokinetic models and epidemiological data with high confidence ratings .
Q. Why do thermodynamic adjustments of HCH physicochemical properties remain controversial?
Experimental data for β-HCH’s octanol-air partition coefficient (Kₒₐ) conflict with predictions due to its semi-volatile nature. Adjustments for thermodynamic consistency (e.g., using subcooled liquid vapor pressure) reduce but do not eliminate variability. Researchers must validate property data using multiple methods (e.g., gas chromatographic retention times, shake-flask assays) .
Tables for Key Data
| Isomer | Carcinogenicity Classification | Primary Environmental Compartment | Key Degradation Pathway |
|---|---|---|---|
| α-HCH | EPA: Probable carcinogen | Air, water | Aerobic microbial dechlorination |
| β-HCH | IARC: Possibly carcinogenic (Group 2B) | Adipose tissue, sediments | Anaerobic reductive dechlorination |
| γ-HCH | IARC: Carcinogenic (Group 1) | Agricultural soils | Enzymatic hydrolysis (LinA/LinB) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
